Methyl 1-cyanocyclopropanecarboxylate
Overview
Description
Methyl 1-cyanocyclopropanecarboxylate is a cyclic organic compound with the molecular formula C6H7NO2. It is known for its unique structure, which includes a cyclopropane ring, a nitrile group, and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-cyanocyclopropanecarboxylate can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . Another method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization . These reactions typically require specific catalysts and controlled conditions to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves the selective hydrolysis of 1-cyanocyclopropane-1-carboxylates using hydroxylamine and sodium acetate . This method is efficient and straightforward, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-cyanocyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The ester and nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Methyl 1-cyanocyclopropanecarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which methyl 1-cyanocyclopropanecarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in plants, it acts as an ethylene agonist by mimicking the structure of 1-aminocyclopropane-1-carboxylate, a key intermediate in ethylene biosynthesis . This interaction enhances ethylene-related responses, such as root elongation and fruit ripening .
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclopropane-1-carboxylate: A direct precursor of ethylene in plants, known for its role in regulating plant growth and development.
Cyclopropanecarboxylic acid: Another cyclopropane derivative with different functional groups, used in various chemical syntheses.
Uniqueness
Methyl 1-cyanocyclopropanecarboxylate is unique due to its combination of a cyclopropane ring, nitrile group, and ester functional group. This structure imparts distinct chemical properties and reactivity, making it valuable in diverse applications .
Properties
IUPAC Name |
methyl 1-cyanocyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-9-5(8)6(4-7)2-3-6/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQYMXXUAFDGIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90326529 | |
Record name | methyl 1-cyanocyclopropanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90326529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6914-73-4 | |
Record name | Cyclopropanecarboxylic acid, 1-cyano-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6914-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 1-cyanocyclopropanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90326529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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